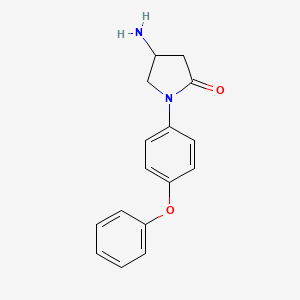

4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-1-(4-phenoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c17-12-10-16(19)18(11-12)13-6-8-15(9-7-13)20-14-4-2-1-3-5-14/h1-9,12H,10-11,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRCOVVOPYGRHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Whitepaper: Structure Elucidation of 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The robust and unambiguous determination of a molecule's chemical structure is the bedrock of all chemical and pharmaceutical research. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of the novel compound 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one. As a putative novel chemical entity, a rigorous, multi-technique approach is not just recommended but essential for establishing its identity. This document outlines the logical workflow, from initial mass confirmation to the intricate mapping of atomic connectivity through advanced nuclear magnetic resonance (NMR) techniques. We will detail the causality behind experimental choices, provide self-validating protocols, and ground our analysis in authoritative spectroscopic principles.

Introduction: The Analytical Challenge

The compound name, 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one, implies a specific arrangement of atoms: a pyrrolidin-2-one core, substituted at the nitrogen (position 1) with a 4-phenoxyphenyl group, and at position 4 with an amino group. While the name provides a hypothesis, it is merely a starting point. The goal of this investigation is to confirm this proposed structure, rule out any isomeric possibilities, and establish a definitive spectroscopic signature for this molecule.

Our strategy is built on a foundation of orthogonal analytical techniques, where each experiment provides a unique piece of the structural puzzle. The workflow is designed to be sequential and logical, with the results of one experiment informing the next.

The Elucidation Workflow: A Step-by-Step Approach

A logical progression of experiments ensures that information is built incrementally, leading to a confident and final structural assignment.

Figure 1: The logical workflow for the structural elucidation of a novel small molecule.

Step 1: Mass Spectrometry (MS) - Determining the Formula

Expertise & Experience: Before any other technique, we must know the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a mass measurement accurate to several decimal places.[1][2] This precision allows for the unambiguous determination of the elemental composition. Tandem MS (MS/MS) is then employed to induce fragmentation, offering initial clues about the molecule's substructures.

Trustworthiness: The protocol is self-validating. The calculated exact mass for our proposed structure, C₁₆H₁₆N₂O₂, is 268.1212 g/mol . An experimental HRMS result matching this value provides high confidence in the elemental formula.

Experimental Protocol: LC-HRMS (ESI+)

-

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[3]

-

Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the protonated molecule, [M+H]⁺.

-

Analysis: Determine the exact mass of the [M+H]⁺ ion. Use software to calculate the most probable elemental formula corresponding to this mass.

Predicted Data & Interpretation: Aromatic ethers are known to produce prominent molecular ion peaks due to the stability of the benzene ring.[4] We anticipate a strong signal for the [M+H]⁺ ion at m/z 269.1285.

The MS/MS fragmentation pattern would likely show key losses. Aromatic ethers often cleave at the C-O bond beta to the aromatic ring.[5] We would predict major fragments corresponding to the phenoxyphenyl cation (m/z 170) and cleavage of the pyrrolidinone ring.

Step 2: Fourier-Transform Infrared (FTIR) Spectroscopy - Identifying Functional Groups

Expertise & Experience: FTIR is a rapid and powerful technique for identifying the types of bonds, and therefore the functional groups, present in a molecule. For our target, we are specifically looking for evidence of a primary amine (N-H bonds), an amide (C=O bond), and aromatic rings (C=C and C-H bonds).

Trustworthiness: The presence and characteristics of specific absorption bands provide a reliable fingerprint of the functional groups. For instance, primary amines are distinguished by a pair of N-H stretching bands.[6][7][8][9][10]

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Finely grind a small amount of the solid sample with spectroscopic grade potassium bromide (KBr).[3]

-

Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record a background spectrum of a pure KBr pellet. Then, place the sample pellet in the spectrometer and record the sample spectrum, typically from 4000 to 400 cm⁻¹.[3]

Predicted Data & Interpretation:

| Predicted Wavenumber (cm⁻¹) | Bond Type | Functional Group | Causality & Notes |

| 3400-3300 (two bands) | N-H Stretch | Primary Amine (R-NH₂) | The presence of two distinct bands (asymmetric and symmetric stretching) is a hallmark of a primary amine, distinguishing it from secondary (one band) or tertiary (no band) amines.[6][7][8][9] |

| ~3050 | C-H Stretch | Aromatic | Stretching vibrations for sp² hybridized C-H bonds on the phenyl rings. |

| ~2950 | C-H Stretch | Aliphatic | Stretching vibrations for sp³ hybridized C-H bonds on the pyrrolidinone ring. |

| ~1680 | C=O Stretch | Amide (Lactam) | A strong absorption band characteristic of the carbonyl group within the five-membered lactam ring. |

| 1650-1580 | N-H Bend | Primary Amine | This bending vibration further confirms the primary amine functionality.[6] |

| ~1600, ~1490 | C=C Stretch | Aromatic | Characteristic skeletal vibrations of the phenyl rings. |

| ~1240 | C-O-C Stretch | Aryl Ether | Asymmetric stretching of the ether linkage between the two phenyl rings. |

| 1335-1250 | C-N Stretch | Aromatic Amine/Amide | Stretching vibration for the bond between the phenyl nitrogen and the carbonyl carbon.[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR is the most powerful tool for elucidating the detailed structure of an organic molecule.[11] It provides information on the chemical environment, connectivity, and spatial relationships of atoms. Our approach uses a suite of 1D and 2D NMR experiments to build the molecule piece by piece.[12]

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Perform a sequence of experiments: ¹H NMR, ¹³C NMR, DEPT-135, ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC.

¹H and ¹³C NMR: The Atom Inventory

Expertise & Experience: ¹H NMR provides a count of chemically distinct protons and information about their local environment.[13][14] ¹³C NMR does the same for carbon atoms. The DEPT-135 experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups, which appear as positive, negative, and positive signals, respectively. Quaternary carbons do not appear in DEPT spectra.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

| Label | Structure Fragment | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | DEPT-135 |

| Hₐ, Hₐ' | -CH₂-CO- | 2.2-2.4 (m, 2H) | ~40 | Negative |

| Hₓ | -CH(NH₂)- | 3.8-4.0 (m, 1H) | ~55 | Positive |

| Hₘ, Hₘ' | -CH₂-N- | 3.5-3.7 (m, 2H) | ~50 | Negative |

| H₁, H₁' | Ar-H (ortho to N) | 7.6-7.8 (d, 2H) | ~120 | Positive |

| H₂, H₂' | Ar-H (meta to N) | 7.0-7.2 (d, 2H) | ~118 | Positive |

| H₃, H₃' | Ar-H (ortho to O) | 7.3-7.5 (t, 2H) | ~124 | Positive |

| H₄ | Ar-H (para to O) | 7.1-7.3 (t, 1H) | ~122 | Positive |

| -NH₂ | -NH₂ | ~2.0 (br s, 2H) | - | - |

| C=O | C=O | - | ~175 | - |

| Cq₁ | C-N (Aromatic) | - | ~138 | - |

| Cq₂ | C-O (Aromatic) | - | ~155 | - |

| Cq₃ | C-O (Aromatic) | - | ~154 | - |

| Cq₄ | C-H (Aromatic) | - | ~130 | - |

2D NMR: Connecting the Pieces

Expertise & Experience: 2D NMR experiments reveal correlations between nuclei, allowing us to map the molecular skeleton.[15][16][17]

-

COSY (COrrelation SpectroscopY): Identifies protons that are coupled to each other, typically through 2 or 3 bonds. This helps to trace out proton spin systems.[18]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J-coupling).[12][18]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away (²J and ³J-coupling). This is the key experiment for connecting different fragments of the molecule, especially across quaternary carbons.[18][19]

Figure 2: Key predicted COSY and HMBC correlations for structure confirmation.

Interpretation of 2D NMR Data:

-

COSY Analysis: We would expect to see a correlation between the diastereotopic protons Hₐ/Hₐ' and the methine proton Hₓ. Hₓ would, in turn, show a correlation to the Hₘ/Hₘ' protons. This confirms the -CH₂-CH-CH₂- sequence of the pyrrolidinone ring. On the aromatic rings, correlations between H₁/H₁' and H₂/H₂' would be observed, as would correlations between H₃/H₃' and H₄.

-

HSQC Analysis: This experiment is straightforward. It will allow us to definitively assign each carbon signal to its attached proton(s) based on the predicted shifts in the table above. For example, the proton signal at ~3.9 ppm (Hₓ) will show a cross-peak to the carbon signal at ~55 ppm.

-

HMBC Analysis (The Final Proof): This is where the entire structure is pieced together.

-

Connecting the Ring: The protons on the pyrrolidinone ring (Hₐ, Hₓ, Hₘ) will show correlations to the amide carbonyl carbon (~175 ppm), confirming the lactam structure.

-

Connecting Ring to Phenyl Group: Crucially, the Hₘ protons (adjacent to the nitrogen) should show a 3-bond correlation (³J) to the quaternary carbon Cq₁ of the first phenyl ring. The H₁/H₁' protons should show a 2-bond correlation (²J) to this same carbon (Cq₁). This definitively links the pyrrolidinone nitrogen to the phenoxyphenyl moiety.

-

Connecting the Phenyl Rings: The protons on the first phenyl ring (H₂/H₂') should show a 3-bond correlation to the ether-linked quaternary carbon on the second ring (Cq₃), and vice-versa (H₃/H₃' to Cq₂). This confirms the ether linkage between the two rings.

-

Conclusion

The described multi-technique workflow provides a robust and self-validating pathway for the complete structure elucidation of 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one. By progressing from elemental composition (HRMS) and functional group identification (FTIR) to a detailed mapping of atomic connectivity (1D and 2D NMR), each piece of data corroborates the others. The final assignment is built not on a single piece of evidence, but on a comprehensive and interlocking set of spectroscopic data, ensuring the highest degree of scientific confidence required for drug development and advanced chemical research.

References

-

DISHINGER, J. et al. (2024). Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Organic Letters. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). MASS SPECTRUM OF ETHERS. Available at: [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link]

-

University of Calgary. (n.d.). IR: amines. Available at: [Link]

-

van der Pijl, R. et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Wishart, D. (2011). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. rockymountainlabs.com [rockymountainlabs.com]

- 11. Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. emerypharma.com [emerypharma.com]

- 13. azooptics.com [azooptics.com]

- 14. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. epfl.ch [epfl.ch]

- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 19. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrrolidin-2-one Scaffold in Medicinal Chemistry

The pyrrolidin-2-one, or γ-lactam, ring is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold."[1][2] This five-membered heterocyclic motif is prevalent in a multitude of biologically active natural products and has been successfully incorporated into numerous FDA-approved drugs.[1] The structural and physicochemical properties of the pyrrolidin-2-one core, including its capacity for hydrogen bonding, conformational rigidity, and the ability to present substituents in a well-defined three-dimensional space, make it an ideal framework for designing novel therapeutic agents.[2][3] Its versatility is demonstrated by the broad spectrum of biological activities associated with its derivatives, which include anticancer, neuroprotective, antiviral, and antibacterial effects.[1][4] This guide provides an in-depth technical overview of a specific derivative, 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one, including its chemical identity, a proposed synthetic route, analytical characterization, and its potential applications in drug discovery.

Core Compound Identification

The specific compound of interest, 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one, is identified by the following Chemical Abstracts Service (CAS) number:

| Compound Name | CAS Number |

| 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one | 1155622-59-5 |

Proposed Synthesis of 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one

A proposed multi-step synthesis is outlined below:

Caption: Proposed synthetic pathway for 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one.

Experimental Protocol: A Hypothetical Step-by-Step Synthesis

Step 1: Synthesis of N-(4-phenoxyphenyl)-4-aminobutanoic acid derivative (Intermediate A)

-

To a solution of itaconic acid (1.0 eq) in a suitable solvent such as ethanol, add 4-phenoxyaniline (1.0 eq).

-

Add a catalytic amount of a base (e.g., triethylamine) and heat the reaction mixture to reflux for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain Intermediate A.

Step 2: Synthesis of 4-Carboxy-1-(4-phenoxyphenyl)pyrrolidin-2-one (Intermediate B)

-

Dissolve Intermediate A (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the cyclization by TLC.

-

Filter the reaction mixture to remove the urea byproduct and concentrate the filtrate.

-

Purify the residue by column chromatography to yield Intermediate B.

Step 3 & 4: Synthesis of 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one (Final Product) via Curtius Rearrangement and Hydrolysis

-

To a solution of Intermediate B (1.0 eq) in an inert solvent like toluene, add diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.2 eq).

-

Heat the mixture to reflux for 2-4 hours to facilitate the formation of the isocyanate intermediate (Intermediate C).

-

After cooling, carefully add aqueous acid (e.g., 2M HCl) and continue to stir at room temperature or with gentle heating until the hydrolysis of the isocyanate is complete, as monitored by TLC or LC-MS.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one is provided below. These values are critical for understanding the compound's behavior in biological systems and for the development of analytical methods.

| Property | Value (Predicted/Available) | Source(s) |

| CAS Number | 1155622-59-5 | |

| Molecular Formula | C₁₆H₁₆N₂O₂ | |

| Molecular Weight | 268.31 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO, Methanol | |

| LogP | 2.3 (Predicted) |

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

A general reversed-phase HPLC method can be developed for the routine analysis of this compound.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| HPLC System | A standard HPLC system with a UV or Diode Array Detector (DAD). |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |

| Mobile Phase A | 0.1% Formic acid in Water. |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile. |

| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions. |

| Flow Rate | 1.0 mL/min. |

| Column Temp. | 30 °C. |

| Detection | UV at 254 nm. |

| Injection Vol. | 10 µL. |

Mass Spectrometry (MS) for Identity Confirmation

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized compound. The expected [M+H]⁺ ion would be at m/z 269.13.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one. The expected proton and carbon chemical shifts can be predicted, and the actual spectra would confirm the connectivity of the atoms.

Potential Applications in Drug Development

The structural motifs present in 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one suggest several potential therapeutic applications.

-

CNS Disorders: The pyrrolidin-2-one core is a key feature of the "racetam" class of nootropic drugs, which are known to modulate cognitive function. The introduction of the N-aryl substituent can influence the compound's ability to cross the blood-brain barrier and its interaction with central nervous system (CNS) targets.

-

Oncology: Numerous pyrrolidinone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[4]

-

Inflammatory Diseases: The phenoxyphenyl group is found in several compounds with anti-inflammatory properties. For instance, N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been investigated as inhibitors of 5-lipoxygenase, a key enzyme in the inflammatory cascade.[5]

-

Infectious Diseases: The pyrrolidine scaffold has been explored for the development of novel antibacterial and antiviral agents.[4]

The combination of the privileged pyrrolidin-2-one scaffold with the pharmacologically relevant phenoxyphenyl moiety makes 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one an attractive candidate for further investigation in various drug discovery programs.

Caption: A typical workflow for the evaluation of a novel chemical entity in drug discovery.

Conclusion

4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one is a molecule of significant interest due to its incorporation of the privileged pyrrolidin-2-one scaffold and the pharmacologically active phenoxyphenyl moiety. While specific biological data for this compound is limited in the public domain, its structural features suggest a high potential for therapeutic applications, particularly in the areas of CNS disorders, oncology, and inflammatory diseases. The proposed synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to produce and characterize this compound, paving the way for its further investigation and potential development as a novel therapeutic agent.

References

-

Di, M., & D'Acquarica, I. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4883. [Link][3][6]

-

Gawad, J., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link][4]

-

Wang, Y., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PMC. [Link][7]

-

Kim, J. S., et al. (2012). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. PubMed. [Link][5]

-

FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. [Link][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

An In-depth Technical Guide to the Discovery and Synthetic History of 4-Aminopyrrolidinone Scaffolds

This guide provides an in-depth exploration of the 4-aminopyrrolidinone core, a privileged scaffold in modern medicinal chemistry. We will delve into its synthetic evolution, its rise to prominence through key therapeutic applications, and the underlying chemical principles that make it a cornerstone of contemporary drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital chemical motif.

Introduction: The Pyrrolidinone Core and the Strategic Value of the C4-Amino Group

The pyrrolidine ring is a foundational N-heterocycle in pharmacology, present in the structures of numerous natural products and blockbuster drugs like Captopril, Enalapril, and Clemastine.[1] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets.[2] A common and synthetically accessible variant is the 2-pyrrolidinone (or γ-lactam) structure.

The introduction of an amino group at the C4 position transforms this simple lactam into the 4-aminopyrrolidinone scaffold, a structure of immense strategic value. This addition provides a crucial vector for chemical diversification and a key pharmacophoric element—a basic nitrogen atom—capable of forming critical hydrogen bonds or salt bridges within enzyme active sites. The history of this scaffold is not one of a single "discovery" but rather a story of its repeated and successful application in targeting diverse protein classes, driven by the parallel evolution of synthetic methodologies to construct it with precise stereochemical control.

Part 1: The Rise to Prominence - A Scaffold for Challenging Therapeutic Targets

The utility of the 4-aminopyrrolidinone core became widely recognized with its successful application in the development of inhibitors for several key enzyme classes. The scaffold's ability to mimic natural amino acid structures, particularly proline, while offering synthetic handles for optimization, has been a recurring theme in its history.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Proline Mimic for Diabetes Therapy

Perhaps the most significant application of the 4-aminopyrrolidinone scaffold is in the field of type 2 diabetes treatment. Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones like GLP-1, which are crucial for regulating insulin secretion.[3] DPP-4 inhibitors prevent this degradation, prolonging the action of GLP-1 and improving glycemic control.[4]

The enzyme's active site has a distinct preference for substrates with a proline or alanine residue at the P1 position. The 4-aminopyrrolidinone core serves as an excellent proline mimetic, with the C4-amino group positioned to interact with key residues in the S1 sub-pocket of the enzyme.[4] This realization spurred extensive research into synthesizing derivatives, leading to the development of potent and selective "gliptins."

The structure-activity relationship (SAR) studies revealed that substitutions on the C4-amine were critical for potency and selectivity. This led to the design of compounds with diverse functional groups aimed at optimizing interactions within the DPP-4 active site.[5]

The following table summarizes the inhibitory activity of representative pyrrolidine-based compounds, illustrating the impact of structural modifications on potency.

| Compound ID | Core Scaffold | R Group (on C4-Amine) | DPP-4 IC50 | Citation |

| Lead Compound | 2-Benzylpyrrolidine | H | 0.3 µM | [6] |

| Derivative 1 | 4-Aminopiperidine | Benzyl | 4 µM | [6] |

| Derivative 2 | Pyrrolidine | 1-(7-chloro-4-quinolyl)piperazin-1-yl)acetyl | 3.73 µM | [5] |

| Sitagliptin Analog | Triazolopiperazine | (3R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid derived | Nanomolar | [3] |

This table illustrates that while the core scaffold is crucial, the substituents play a dominant role in achieving high potency. The transition from micromolar to nanomolar inhibitors often involves optimizing interactions in adjacent binding pockets.

The diagram below illustrates the mechanism of action for DPP-4 inhibitors. By blocking DPP-4, these drugs increase the active levels of GLP-1, leading to enhanced insulin release and reduced glucagon secretion in a glucose-dependent manner.

Caption: General Asymmetric Synthesis Workflow.

Detailed Experimental Protocol: Synthesis of a Protected (3S,4S)-4-Aminopyrrolidine-3-ol Intermediate

This protocol is representative of a modern approach to creating a stereochemically defined 4-aminopyrrolidinone precursor, based on methodologies described for BACE1 inhibitor synthesis. [7][8] Objective: To synthesize a key chiral aminopyrrolidinol intermediate, a building block for various therapeutic agents.

Step 1: Epoxidation of a Chiral N-Boc-pyrrolidinone Precursor

-

Setup: To a solution of (S)-1-(tert-butoxycarbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl acetate (1.0 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) portion-wise.

-

Reaction: Stir the mixture at 0 °C and allow it to slowly warm to room temperature over 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired epoxide intermediate.

-

Causality: The use of a chiral starting material ensures the enantiopurity of the final product. m-CPBA is a standard, reliable reagent for the epoxidation of electron-deficient alkenes.

-

Step 2: Regioselective Epoxide Opening with an Amine Source

-

Setup: Dissolve the epoxide intermediate (1.0 eq) from Step 1 in isopropanol. Add a nitrogen nucleophile, such as benzylamine (2.0 eq).

-

Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) for 8-12 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and concentrate the solvent in vacuo.

-

Purification: The crude product is often carried forward directly or purified via chromatography to yield the (3S,4S)-4-(benzylamino)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidin-2-one.

-

Causality: The use of benzylamine serves as both the nucleophile and a protecting group for the resulting amine. The regioselectivity of the epoxide opening is directed by the electronics and sterics of the pyrrolidinone ring, typically favoring attack at the C4 position.

-

Step 3: Deprotection (Example: Hydrogenolysis)

-

Setup: Dissolve the product from Step 2 in methanol and add a catalyst, such as 10% Palladium on Carbon (Pd/C).

-

Reaction: Place the reaction vessel under an atmosphere of hydrogen gas (H₂) and stir vigorously at room temperature for 4-8 hours.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure.

-

Purification: The resulting (3S,4S)-4-amino-3-hydroxypyrrolidin-2-one can be purified by crystallization or chromatography to yield the final, deprotected core scaffold, ready for further elaboration.

-

Causality: Catalytic hydrogenolysis is a clean and efficient method for removing the N-benzyl protecting group without affecting other sensitive functionalities.

-

Conclusion

The 4-aminopyrrolidinone scaffold is a testament to the power of a well-designed chemical core in drug discovery. Its history is not one of a singular invention but of a continuous evolution, driven by the needs of medicinal chemists targeting complex diseases. From its foundational role in mimicking proline for DPP-4 inhibition to its adaptation for highly selective BACE1 and HDAC6 inhibitors, this scaffold has repeatedly proven its versatility. The parallel development of robust, stereocontrolled synthetic routes has been crucial to this success, enabling the exploration of chemical space and the optimization of drug candidates. As new biological targets emerge, the 4-aminopyrrolidinone core is certain to remain a vital and frequently utilized building block in the development of future therapeutics.

References

- Vertex AI Search. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Google Patents. (n.d.). US8044068B2 - Aminopyrrolidine compound.

- PMC. (2024, November 3). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents.

- Google Patents. (n.d.). US8198443B2 - Synthesis of 4-amino-pyrimidines scaffolds.

- PubMed. (2016, January 1). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities.

- PMC. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.

- OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.

- PMC. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.

- ResearchGate. (n.d.). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities | Request PDF.

- ACS Publications. (2015, March 3). Design and Synthesis of Orally Bioavailable Aminopyrrolidinone Histone Deacetylase 6 Inhibitors | Journal of Medicinal Chemistry.

- PMC. (n.d.). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.

- MDPI. (2023, August 3). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.

- PubMed. (n.d.). Cyclic Gaba-Gabob analogues I - Synthesis of new 4-hydroxy-2-pyrrolidinone derivatives.

- PubMed. (2015, March 26). Design and synthesis of orally bioavailable aminopyrrolidinone histone deacetylase 6 inhibitors.

- Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology.

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oatext.com [oatext.com]

- 7. Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one

Preamble: The Imperative of Early-Stage Physicochemical Profiling

In the landscape of modern drug development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. A significant portion of late-stage attrition can be attributed to suboptimal physicochemical properties, which govern a molecule's absorption, distribution, metabolism, and excretion (ADME).[1] Therefore, a comprehensive and early-stage characterization of a new chemical entity (NCE) is not merely a data-gathering exercise; it is a foundational pillar of a rational and efficient drug discovery program.[2] This guide provides a detailed framework for the systematic physicochemical characterization of 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one , a novel compound with a pyrrolidinone core. The pyrrolidine motif is a prevalent scaffold in medicinal chemistry, known to enhance aqueous solubility and provide key interaction points with biological targets.[3] This document is structured to provide not just the protocols, but the scientific rationale behind them, empowering researchers to generate a robust data package that will inform and guide subsequent development decisions.

Molecular Identity and Computed Properties

The first step in any characterization is to confirm the identity and fundamental properties of the molecule.

Chemical Structure:

Caption: 2D Structure of 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one.

A summary of the basic molecular properties, as computed by cheminformatics tools, provides a preliminary assessment of the compound's characteristics.[4]

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆N₂O₂ | PubChem CID 43521039[4] |

| Molecular Weight | 268.31 g/mol | BLDpharm[5] |

| InChIKey | OIRCOVVOPYGRHM-UHFFFAOYSA-N | PubChem CID 43521039[4] |

| Predicted XlogP | 1.6 | PubChem CID 43521039[4] |

| Hydrogen Bond Donors | 1 (from the amino group) | Inferred from structure |

| Hydrogen Bond Acceptors | 3 (carbonyl O, ether O, amino N) | Inferred from structure |

Aqueous Solubility: A Cornerstone of Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its suitability for parenteral formulations.[6] Poor solubility can lead to erratic absorption and insufficient systemic exposure. We will assess both kinetic and thermodynamic solubility to gain a comprehensive understanding.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. This high-throughput assay mimics the conditions of many in vitro biological screens and is invaluable for early-stage discovery.[7][8]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a 3-fold serial dilution of the stock solution in DMSO to create a range of concentrations.

-

Buffer Addition: Dilute each DMSO concentration 1-in-50 into phosphate-buffered saline (DPBS), pH 7.4, resulting in a final DMSO concentration of 2%.[9]

-

Incubation: Incubate the plate at 25°C for 1 hour with gentle shaking.[9]

-

Measurement: Measure the absorbance (turbidity) of each well at 620 nm using a plate reader.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly above the background (DMSO-only control).[9]

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility is the true saturation concentration of the most stable solid form of the compound in a solvent at equilibrium.[10] This is a more definitive measure, crucial for later-stage development and formulation.

-

Sample Preparation: Add an excess amount of solid 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one (e.g., 1-2 mg) to a glass vial containing 1 mL of the test buffer (e.g., pH 7.4 PBS).[11]

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[11][12]

-

Phase Separation: After incubation, allow the vials to stand for a short period. Filter the supernatant through a 0.45 µm filter or centrifuge at high speed to remove any undissolved solid.[12]

-

Quantification: Prepare a standard curve of the compound in the analysis solvent. Dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.[10][12]

-

Data Reporting: The thermodynamic solubility is reported in µg/mL or µM. The solid phase remaining after the experiment should be analyzed by XRPD to check for any polymorphic transformations.

Caption: Workflow for Aqueous Solubility Determination.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is the pH at which a molecule's ionizable group is 50% ionized and 50% neutral. For 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one, the primary amino group is expected to be basic. Knowing the pKa is essential for predicting its solubility and absorption at different physiological pH values (e.g., stomach vs. intestine).[13]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[4]

-

Sample Preparation: Prepare a ~1 mM solution of the compound in water or a suitable co-solvent system (e.g., water-methanol) if solubility is low. Ensure a constant ionic strength by adding a background electrolyte like 0.15 M KCl.[13][14]

-

Initial pH Adjustment: Acidify the solution to a pH at least 2 units below the expected pKa using a standardized acid (e.g., 0.1 M HCl).[14]

-

Titration: Titrate the solution with a standardized base (e.g., 0.1 M NaOH), adding small, precise volumes.[13]

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve corresponds to the equivalence point.

-

Replication: Perform the titration at least in triplicate to ensure reproducibility.[14]

Lipophilicity (LogP/LogD): Measuring Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical factor influencing membrane permeability, plasma protein binding, and metabolic clearance. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.[15]

Experimental Protocol: Shake-Flask Method for LogD₇.₄

The shake-flask method is the "gold standard" for determining lipophilicity.[15][16]

-

Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: Add a known amount of the compound (from a stock solution) to a vial containing a defined ratio of the pre-saturated n-octanol and buffer (e.g., 1:1 v/v).[3]

-

Equilibration: Shake the vial for a sufficient time (e.g., 2-4 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.[12]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully remove an aliquot from each phase. Quantify the concentration of the compound in both the n-octanol and the aqueous buffer phases using a validated HPLC-UV or LC-MS/MS method.[3]

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]ₙ-octanol / [Compound]aqueous)

| Parameter | Experimental Method | Rationale & Significance |

| Kinetic Solubility | Turbidimetric Assay | High-throughput assessment for early discovery; identifies potential issues for in vitro assays. |

| Thermodynamic Solubility | Shake-Flask HPLC-UV | Defines the true equilibrium solubility; critical for formulation and predicting oral absorption. |

| pKa | Potentiometric Titration | Determines ionization state at physiological pH; impacts solubility, permeability, and binding. |

| LogD at pH 7.4 | Shake-Flask HPLC-UV | Measures lipophilicity at physiological pH; key predictor of membrane permeability and ADME properties. |

Solid-State Characterization: The Form Matters

The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal form (polymorphism) and degree of crystallinity, can significantly impact its stability, solubility, and manufacturability.[17][18]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, glass transitions, and other thermal events.[19][20]

-

Sample Preparation: Accurately weigh 2-10 mg of the solid compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.[21]

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge. The temperature range should be sufficient to encompass any expected thermal events (e.g., 25°C to 300°C).

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. An endothermic peak will indicate the melting point of the crystalline material. The onset temperature and peak maximum should be reported.

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for analyzing crystalline solids. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystal form, allowing for the identification of polymorphs and the assessment of crystallinity.[2][6][22]

-

Sample Preparation: Gently pack a sufficient amount of the powder sample into the sample holder.

-

Data Acquisition: Place the sample in the diffractometer. Collect the diffraction pattern over a suitable range of 2θ angles (e.g., 5° to 70°) using CuKα radiation.[23]

-

Data Analysis: The resulting diffractogram plots intensity versus 2θ. Sharp peaks are indicative of crystalline material, while a broad, featureless halo suggests an amorphous solid. The peak positions (in °2θ) and their relative intensities should be recorded.

Caption: Workflow for Solid-State Characterization.

Spectroscopic and Structural Confirmation

Spectroscopic analysis is essential for confirming the chemical structure of the synthesized compound and for use as a reference standard in future analyses.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the proton and carbon framework of the molecule.[24] The pyrrolidinone ring protons and carbons will have characteristic chemical shifts. 2D NMR experiments (COSY, HSQC, HMBC) can be used for unambiguous signal assignment.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the compound. Tandem MS (MS/MS) will provide fragmentation data useful for structural elucidation. For pyrrolidinone-containing compounds, a common fragmentation pathway involves the neutral loss of the pyrrolidine moiety.[25][26][27]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups. Expected characteristic absorption bands include:

Conclusion and Path Forward

This technical guide outlines a comprehensive and logically structured plan for the essential physicochemical characterization of 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one. By systematically executing these protocols, researchers can build a robust data package that adheres to the principles of scientific integrity and meets the expectations of regulatory guidelines such as ICH Q6A.[29][30][31] The data generated—spanning solubility, pKa, lipophilicity, solid-state properties, and spectroscopic identity—will be instrumental in assessing the compound's "drug-likeness," guiding lead optimization efforts, and enabling rational formulation development for future preclinical and clinical studies.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Triclinic Labs. (n.d.). XRPD — X-Ray Powder Diffraction | Educational Resource & Guide. Retrieved from [Link]

-

McClurg, R. B., & Smit, J. P. (2013, January 1). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

-

Urbe, L. A., & Ruiz, M. A. (2002). FTIR study of five complex beta-lactam molecules. Journal of Molecular Structure, 609(1-3), 203-213. Retrieved from [Link]

-

Fawcett, T., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1), S2-S13. Retrieved from [Link]

-

Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata. Retrieved from [Link]

-

Marshall University. (n.d.). X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. Marshall Digital Scholar. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-1-(4-phenoxyphenyl)pyrrolidin-2-one. Retrieved from [Link]

-

protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Retrieved from [Link]

-

Jackson, G. (2020, April 20). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. West Virginia University. Retrieved from [Link]

-

MasterControl. (n.d.). ICH Q6 Guidelines. Retrieved from [Link]

-

Spectroscopy Online. (2021, January 13). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

-

Kheylik, Y. (2024, August). LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]

-

Bharate, S. S., & Ram, V. J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(9), 1934-1937. Retrieved from [Link]

-

Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical properties and FTIR spectral data of γ-lactams 4(a-h). Retrieved from [Link]

-

ResearchGate. (2014, December 18). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Retrieved from [Link]

-

European Medicines Agency. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

-

Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. 25(1), 237-239. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

PubMed. (2026, January 9). In-Source Fragmentation of Pyrrolidinone-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Retrieved from [Link]

-

Slideshare. (n.d.). Q6 guidelines. Retrieved from [Link]

-

IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]

-

University of Barcelona. (n.d.). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionisable drugs. Retrieved from [Link]

-

ICH. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved from [Link]

-

ResearchGate. (2016, May 10). Characterization of the β-Lactam Ring Fundamental Vibrations by Ab Initio and FT-IR Methods. Retrieved from [Link]

-

Dergipark. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative FTIR spectrum of Γ-lactam-d6 in CCl4. Retrieved from [Link]

-

ResearchGate. (2025, October 28). Automated assays for thermodynamic (equilibrium) solubility determination. Retrieved from [Link]

-

Purdue University. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

-

Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

-

Quercus. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]

-

American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). Retrieved from [Link]

-

ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Retrieved from [Link]

-

ScienceDirect. (n.d.). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one. Retrieved from [Link]

Sources

- 1. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. XRPD â X-Ray Powder Diffraction | Educational Resource & Guide [xrpd.eu]

- 3. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmtech.com [pharmtech.com]

- 7. asianpubs.org [asianpubs.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 10. evotec.com [evotec.com]

- 11. protocols.io [protocols.io]

- 12. enamine.net [enamine.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. researchgate.net [researchgate.net]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Q6 guidelines | PPTX [slideshare.net]

- 18. ikev.org [ikev.org]

- 19. quercus.be [quercus.be]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. engineering.purdue.edu [engineering.purdue.edu]

- 22. spectroscopyonline.com [spectroscopyonline.com]

- 23. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. mastercontrol.com [mastercontrol.com]

- 30. ema.europa.eu [ema.europa.eu]

- 31. database.ich.org [database.ich.org]

Predictive ADME Profiling and Preclinical Validation Workflows for 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one

Executive Summary & Structural Rationale

The compound 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one (CAS: 1155622-59-5) is a highly functionalized building block and potential pharmacophore often utilized in the design of targeted kinase inhibitors (e.g., BTK inhibitors) and central nervous system (CNS) modulators. To accurately predict its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, we must first deconstruct its architecture into three distinct functional motifs, each driving specific pharmacokinetic behaviors:

-

The Diphenyl Ether (Phenoxyphenyl) Motif: This highly lipophilic tail drives hydrophobic interactions with target proteins but also significantly increases plasma protein binding (PPB) and serves as a primary site for cytochrome P450 (CYP)-mediated aromatic hydroxylation.

-

The Pyrrolidin-2-one Core: As a polar, lactam-based hinge-binding scaffold, this ring improves aqueous solubility compared to fully aliphatic carbocycles and provides rigidity, lowering the entropic cost of target binding.

-

The Primary Amine (4-Amino Group): With a predicted pKa of ~8.5, this basic center will be predominantly protonated at physiological pH (7.4). This cationic state influences lysosomal trapping, increases the volume of distribution ( Vd ), and introduces potential liability for oxidative deamination.

By synthesizing these structural features, we can construct a predictive model of the compound's journey through a biological system, moving from in silico profiling to rigorous in vitro validation.

Fig 1: End-to-end predictive ADME workflow for preclinical candidate evaluation.

In Silico Physicochemical Profiling

Before committing resources to in vitro assays, we establish a baseline using computational models. Based on the algorithms established by [1], the compound exhibits excellent adherence to Lipinski’s Rule of Five, indicating a high probability of oral bioavailability.

Table 1: Predicted Physicochemical and ADME Parameters

| Parameter | Predicted Value | Causality & Pharmacokinetic Implication |

| Molecular Weight | 268.31 g/mol | Falls well below the 500 Da threshold, minimizing steric hindrance during passive paracellular and transcellular diffusion. |

| cLogP | ~2.8 | Provides optimal lipophilic efficiency (LipE). It is lipophilic enough to cross lipid bilayers but polar enough to maintain aqueous solubility. |

| TPSA | 55.4 Ų | Topological Polar Surface Area is well below the 90 Ų limit for Blood-Brain Barrier (BBB) penetration, suggesting CNS exposure. |

| pKa (Amine) | ~8.5 | The basic amine will be ~90% ionized in blood (pH 7.4), driving tissue distribution but potentially triggering P-glycoprotein (P-gp) efflux. |

| Plasma Protein Binding | 80 - 85% | The hydrophobic diphenyl ether motif will drive moderate-to-high binding to Human Serum Albumin (HSA), reducing the free fraction ( fu ). |

Absorption & Permeability Dynamics

Given the cLogP of 2.8 and a TPSA of 55.4 Ų, 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one is predicted to have high passive transcellular permeability. However, absorption is not solely a function of diffusion. The protonated primary amine acts as a recognition motif for intestinal efflux transporters, specifically P-glycoprotein (MDR1/ABCB1).

While the compound will easily permeate the apical membrane of enterocytes, it may experience moderate efflux back into the gut lumen. Consequently, bidirectional Caco-2 permeability testing is mandatory to calculate the Efflux Ratio (ER), defined as Papp(B−A)/Papp(A−B) . An ER > 2.0 will confirm active efflux liability.

Distribution & Tissue Partitioning

Distribution is dictated by the interplay between plasma protein binding (PPB) and tissue affinity. The diphenyl ether group will anchor the molecule to hydrophobic pockets in Human Serum Albumin (HSA). However, the basic amine will drive partitioning into acidic subcellular compartments (like lysosomes) in peripheral tissues via pH trapping.

Because of this dual behavior, we predict a moderate-to-high Volume of Distribution ( Vd ) of approximately 1.5 to 3.0 L/kg. Furthermore, the physicochemical profile strongly suggests that the compound will cross the Blood-Brain Barrier (BBB), which is highly desirable if the target is in the CNS, but represents a toxicity liability if the target is strictly peripheral.

Metabolic Stability & Clearance Pathways

Hepatic clearance via Phase I oxidative metabolism will be the primary route of elimination. The molecule presents two distinct "soft spots" for Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6):

-

Aromatic Hydroxylation: The terminal phenyl ring of the diphenyl ether group is highly susceptible to para-hydroxylation by CYP3A4.

-

Oxidative Deamination: The primary amine on the pyrrolidone ring can undergo CYP- or Monoamine Oxidase (MAO)-mediated deamination, yielding a pyrrolidine-2,4-dione metabolite.

Fig 2: Predicted CYP450-mediated Phase I metabolic pathways and primary metabolites.

Experimental Validation Protocols (Self-Validating Systems)

To transition from in silico predictions to empirical data, the following protocols must be executed. These methodologies are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Protocol A: Bidirectional Caco-2 Permeability Assay

Adapted from the gold-standard methodology by[2].

Causality Rationale: We utilize a 21-day Caco-2 culture because it allows the colon carcinoma cells to fully differentiate, forming tight junctions and expressing apical efflux transporters (like P-gp) that accurately mimic the human intestinal microclimate.

-

Cell Preparation: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days, monitoring Transepithelial Electrical Resistance (TEER). Validation: Proceed only if TEER > 300 Ω·cm² (confirms tight junction integrity).

-

Dosing Solution: Prepare a 10 µM solution of 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one in HBSS buffer (pH 7.4). Causality: pH 7.4 is maintained to ensure the amine's ionization state reflects the in vivo intestinal environment.

-

Bidirectional Transport:

-

Apical to Basolateral (A-B): Add dosing solution to the apical chamber. Sample the basolateral chamber at 30, 60, 90, and 120 minutes.

-

Basolateral to Apical (B-A): Add dosing solution to the basolateral chamber. Sample the apical chamber at identical time points.

-

-

Self-Validation Controls: Run parallel wells with Propranolol (high permeability control), Atenolol (low permeability control), and Digoxin (known P-gp substrate).

-

Quantification: Analyze samples via LC-MS/MS. Calculate Apparent Permeability ( Papp ) and the Efflux Ratio (ER).

Protocol B: Human Liver Microsomal (HLM) Stability Assay

Based on robust clearance prediction models utilized by the NIH/NCATS [3].

Causality Rationale: We utilize pooled human liver microsomes rather than single-donor hepatocytes to mitigate inter-individual variability in CYP450 expression, ensuring a population-representative intrinsic clearance ( CLint ) value.

-

Master Mix Preparation: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .

-

Compound Addition: Spike 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate electron donor required to drive the CYP450 catalytic cycle. Without it, Phase I metabolism cannot occur.

-

Kinetic Sampling & Quenching: At t=0,5,15,30,45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction and precipitating proteins for clean LC-MS/MS injection.

-

Self-Validation Controls: Include Verapamil (rapid clearance control) and Warfarin (slow clearance control). Include a Minus-NADPH control to rule out chemical instability or non-CYP-mediated degradation.

-

Data Analysis: Plot the natural log of the remaining compound percentage versus time to determine the elimination rate constant ( k ), and calculate invitroCLint .

Conclusion & Lead Optimization Strategy

4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one presents a highly favorable baseline ADME profile, characterized by excellent predicted oral absorption and optimal lipophilicity. Its primary liabilities lie in potential P-gp-mediated efflux (driven by the basic amine) and rapid hepatic clearance (driven by the para-position of the phenoxy ring).

Optimization Strategy: If the in vitro HLM assay reveals an unacceptably high intrinsic clearance, medicinal chemists should consider a bioisosteric replacement or the introduction of a fluorine atom at the para-position of the terminal phenyl ring. This will block CYP3A4-mediated aromatic hydroxylation without significantly altering the compound's favorable physicochemical footprint.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

-

Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119.[Link]

-

Siramshetty, V.B., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Pharmaceutics, 16(9), 1257.[Link]

Synthesis Protocol and Mechanistic Insights for 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one

Document Type: Application Note & Synthesis Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

The compound 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one (CAS 1155622-59-5) is a highly versatile building block in medicinal chemistry. Its pyrrolidin-2-one core provides a rigidified conformational scaffold, while the 4-phenoxyphenyl moiety offers excellent lipophilicity and target-binding potential—a pharmacophore frequently leveraged in kinase inhibitors (e.g., BTK inhibitors) and CNS-active agents.

This application note details a scalable, three-step synthetic protocol. As a Senior Application Scientist, I have designed this workflow to prioritize atom economy, safety, and ease of purification. The sequence utilizes a green-chemistry Aza-Michael/cyclocondensation cascade, followed by a controlled Curtius rearrangement, and concludes with a quantitative acidic deprotection.

Mechanistic Pathway & Expert Insights

To ensure high yields and reproducibility, it is critical to understand the causality behind the selected reaction conditions:

-

Step 1: Aqueous Aza-Michael Addition & Cyclocondensation: Reacting 4-phenoxyaniline with itaconic acid in refluxing water initiates an aza-Michael addition of the amine to the conjugated double bond, followed by intramolecular amidation. Nomenclature Note: The resulting product is commonly referred to in literature as 5-oxo-1-arylpyrrolidine-3-carboxylic acid; however, based on IUPAC priority, this is structurally identical to 2-oxopyrrolidine-4-carboxylic acid . Water is specifically chosen as the solvent because the hydrophobic product precipitates out of the aqueous phase as it forms, driving the equilibrium forward and eliminating the need for chromatographic purification .

-

Step 2: DPPA-Mediated Curtius Rearrangement: Converting the carboxylic acid to an amine is achieved via a Curtius rearrangement. Instead of using hazardous sodium azide and thionyl chloride to form an explosive acyl azide, we utilize Diphenylphosphoryl azide (DPPA) . DPPA allows for a safe, one-pot conversion of the acid to the acyl azide, which thermally rearranges to an isocyanate intermediate . Trapping this isocyanate with tert-butanol yields a Boc-protected amine.

-

Step 3: Orthogonal Deprotection: Direct hydrolysis of the isocyanate to the free amine often results in symmetric urea byproducts. By intentionally isolating the Boc-protected intermediate, we sequester the amine. A subsequent clean deprotection using Trifluoroacetic Acid (TFA) yields the target primary amine quantitatively.

Fig 1: Three-step synthetic workflow for 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one.

Quantitative Data & Reagent Summary

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role | Safety / Hazard Profile |

| 4-Phenoxyaniline | 185.23 | 1.00 | 18.5 g | Starting Material | Irritant, Toxic |

| Itaconic Acid | 130.10 | 1.10 | 14.3 g | Annulation Reagent | Eye Irritant |

| DPPA | 275.24 | 1.20 | 33.0 g | Azidating Agent | Toxic, Corrosive |

| Triethylamine (Et₃N) | 101.19 | 1.50 | 15.2 g | Base | Flammable, Corrosive |

| tert-Butanol | 74.12 | Solvent | 150 mL | Trapping Agent | Flammable |

| Trifluoroacetic Acid | 114.02 | Excess | 50 mL | Deprotecting Agent | Severe Corrosive |

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 4-phenoxyaniline (100 mmol, 18.5 g) and itaconic acid (110 mmol, 14.3 g) in 150 mL of deionized water.

-

Reflux: Heat the mixture to a vigorous reflux (100 °C) under continuous magnetic stirring for 12 hours. The initial suspension will melt and homogenize before a new, distinct solid begins to precipitate.

-

Isolation: Cool the reaction mixture to room temperature, then transfer to an ice bath (4 °C) for 1 hour to maximize precipitation.

-

Filtration: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold water (2 × 50 mL) and cold diethyl ether (30 mL) to remove any unreacted aniline.

-

Drying: Dry the solid in a vacuum oven at 60 °C overnight.

-

Self-Validation Checkpoint: LC-MS should show the [M+H]⁺ ion at m/z 298.1.

Step 2: Curtius Rearrangement to Boc-Protected Amine

-

Activation: In a 500 mL flame-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid intermediate from Step 1 (80 mmol, ~23.8 g) in anhydrous tert-butanol (150 mL).

-

Base Addition: Add triethylamine (120 mmol, 16.7 mL) and stir for 10 minutes at room temperature.

-

Azidation: Dropwise add DPPA (96 mmol, 20.7 mL) over 15 minutes. (Caution: Perform strictly in a well-ventilated fume hood).

-

Rearrangement: Gradually heat the mixture to reflux (80–85 °C). Effervescence (N₂ gas evolution) confirms the rearrangement to the isocyanate. Maintain reflux for 12 hours.

-

Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the resulting residue in Ethyl Acetate (200 mL) and wash sequentially with 5% aqueous citric acid (100 mL), saturated NaHCO₃ (100 mL), and brine (100 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. If minor impurities are present, purify via flash chromatography (Hexanes/EtOAc).

-

Self-Validation Checkpoint: LC-MS should show the [M+H]⁺ ion at m/z 369.2.

Step 3: Deprotection to 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one

-

Acidic Cleavage: Dissolve the Boc-protected intermediate (60 mmol, ~22.1 g) in anhydrous Dichloromethane (DCM) (60 mL). Cool the solution to 0 °C.

-

TFA Addition: Slowly add Trifluoroacetic acid (60 mL). Remove the ice bath and stir at room temperature for 3 hours.

-

Concentration: Concentrate the mixture under reduced pressure to remove DCM and excess TFA.

-

Free-Basing: To the resulting oily residue, carefully add cold saturated aqueous NaHCO₃ until the pH stabilizes at 8–9.

-

Extraction: Extract the free base with DCM (3 × 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final product as an off-white solid.

-

Self-Validation Checkpoint: LC-MS should show the [M+H]⁺ ion at m/z 269.1. ¹H NMR should confirm the disappearance of the sharp 9H singlet at ~1.4 ppm (Boc group) and the appearance of a broad 2H singlet (NH₂) exchangeable with D₂O.

Troubleshooting & Process Optimization

-

Incomplete Condensation (Step 1): If unreacted aniline persists, it is likely due to poor mixing in the heterogeneous aqueous phase. Ensure vigorous mechanical or magnetic stirring. The addition of a catalytic amount of acetic acid (1-2 mL) can accelerate the initial aza-Michael addition.

-

Symmetric Urea Formation (Step 2): If LC-MS detects a high-molecular-weight urea byproduct, moisture has compromised the reaction. Water hydrolyzes the isocyanate to an amine prematurely, which then attacks unreacted isocyanate. Ensure the tert-butanol is strictly anhydrous and the flask is properly dried.

References

-

Title: Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

-

Title: The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry Source: ChemMedChem (PubMed Central / NIH) URL: [Link]

Application Note: A Robust Chromatographic Strategy for the Purification of 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one

Abstract

This application note presents a detailed, field-proven protocol for the purification of 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one, a pharmaceutical intermediate characterized by its dual hydrophobic and basic functionalities. The inherent challenges in purifying such molecules, including potential peak tailing and poor resolution, are addressed through a systematically developed reversed-phase high-performance liquid chromatography (RP-HPLC) method. We delve into the rationale behind the selection of the stationary phase, mobile phase composition, and pH modifiers to ensure high purity, yield, and reproducibility. This guide provides researchers, scientists, and drug development professionals with a comprehensive workflow, from analytical method development to preparative scale-up, including a detailed troubleshooting guide to overcome common chromatographic hurdles.

Introduction and Compound Profile